2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester

CAS No.: 2092814-46-3

Cat. No.: VC2790439

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092814-46-3 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate |

| Standard InChI | InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3 |

| Standard InChI Key | DTBKBBDINBAKRH-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)OC)N1C=C(C=N1)O |

| Canonical SMILES | CC(C)(C(=O)OC)N1C=C(C=N1)O |

Introduction

Chemical Identity and Structure

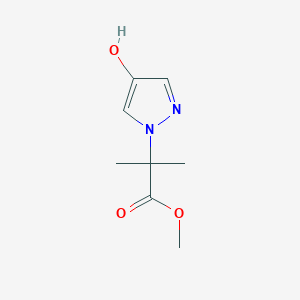

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester is a pyrazole derivative with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. This compound is identified in chemical databases with CAS number 2092814-46-3. The IUPAC name for this compound is methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate, which precisely describes its chemical structure.

The compound features a pyrazole ring with a hydroxyl group at the 4-position, while the 1-position is connected to a 2-methylpropionic acid methyl ester moiety. This structural arrangement creates a unique molecular architecture that may contribute to its chemical reactivity and potential biological properties. The presence of the hydroxyl group on the pyrazole ring introduces the possibility for hydrogen bonding, while the ester functionality provides a site for potential metabolic transformations.

Physicochemical Properties

The physicochemical properties of 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester are crucial for understanding its behavior in various chemical and biological systems. Table 1 presents the key physicochemical properties of this compound based on available data.

Table 1: Physicochemical Properties of 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2O3 | |

| Molecular Weight | 184.19 g/mol | |

| CAS Number | 2092814-46-3 | |

| Standard InChI | InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |

| Standard InChIKey | DTBKBBDINBAKRH-UHFFFAOYSA-N | |

| SMILES | CC(C)(C(=O)OC)N1C=C(C=N1)O |

The chemical structure contains several functional groups that contribute to its potential reactivity, including the pyrazole ring, hydroxyl group, and methyl ester functionality. Each of these structural elements introduces specific chemical characteristics that may influence the compound's behavior in various chemical reactions and biological systems.

Structural Comparison with Related Compounds

To better understand the unique features of 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester, it is valuable to compare it with structurally related compounds. Table 2 presents a comparative analysis of our target compound with several related structures found in the search results.

Table 2: Structural Comparison of Related Compounds

This comparison reveals that the hydroxyl substituent on the pyrazole ring is a distinctive feature of our target compound, differentiating it from related analogs that contain chloro or nitro substituents. The presence of a hydroxyl group likely confers different physical properties, including increased hydrophilicity and hydrogen bonding capabilities, compared to the chloro analog.

Chemical Reactivity and Modifications

The chemical structure of 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester suggests several potential sites for chemical modifications. These include the hydroxyl group, which could be subjected to alkylation, acylation, or oxidation reactions; the methyl ester group, which could undergo hydrolysis, transesterification, or reduction; and the pyrazole ring, which might participate in various substitution reactions.

Such chemical modifications could be valuable for structure-activity relationship studies or for generating libraries of related compounds with potentially enhanced properties. The ability to selectively modify different functional groups within the molecule provides chemists with versatile options for structural elaboration.

For synthetic chemists, the compound could serve as a valuable intermediate or building block in the preparation of more complex structures. The presence of the hydroxyl group on the pyrazole ring offers a convenient handle for further functionalization, potentially enabling the synthesis of diverse chemical libraries for biological screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume